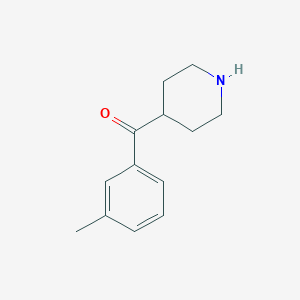

4-(3-Methylbenzoyl)-piperidine

描述

The compound “4-(3-Methylbenzoyl)-piperidine” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma . The “3-Methylbenzoyl” part suggests a benzoyl group (a benzene ring attached to a carbonyl group) with a methyl group attached to the third carbon of the benzene ring .

Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But benzoyl derivatives can undergo various reactions . For example, they can be oxidized to benzoic acids using hot aqueous permanganate .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methylbenzoyl)-piperidine” would depend on its exact structure. For similar compounds, properties like melting point, boiling point, and density can be determined .科学研究应用

Gastric Acid Secretion : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found to effectively lower gastric acid secretion in rats, surpassing the effectiveness of acetazolamide. It also did not antagonize nictitating membrane contraction or acetylcholine's effects (Pinelli, Colombo, & Muserra-Grandi, 1981).

Optical Limiting Properties : A study highlighted the optical limiting properties and stability of 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide, making it a promising candidate for laser device applications (Prathebha, Raju, Hegde, & Vinitha, 2022).

Antiproliferative Activity : A novel bioactive heterocycle derivative demonstrated significant antiproliferative activity and stability due to inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).

Central Nervous System Agents : Compounds such as Spiro[isobenzofuran-1(3H),4'-piperidine] have shown potential as central nervous system agents, possibly for antitetrabenazine activity (Bauer et al., 1976).

Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibited potent anti-inflammatory activity, with some derivatives showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).

Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been identified as promising anticancer agents, with specific compounds exhibiting low IC50 values and significant anticancer potential (Rehman et al., 2018).

Lipid Reduction in Mice and Rats : New piperidine-containing fibrates demonstrated superior activity in reducing triglycerides, cholesterol, and blood sugar compared to bezafibrate in animal models (Komoto et al., 2000).

Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols were found to have analgesic activity, with one compound showing nearly twice the activity of codeine without the physical dependence liability associated with morphine (Waters, 1978).

安全和危害

未来方向

属性

IUPAC Name |

(3-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUYLAUEQCVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390831 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylbenzoyl)-piperidine | |

CAS RN |

344334-10-7 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

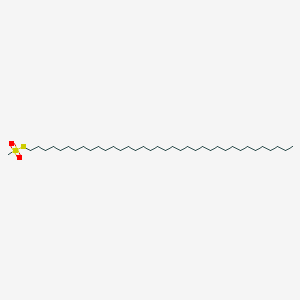

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)